7-methyl-5-phenyl-2-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves strategic methods to incorporate various substituents into the core structure, enhancing the compound's complexity and functional potential. Gregg et al. (2007) described a combinatorial synthesis approach for 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides, emphasizing the synthesis of activated p-nitrophenyl esters and the use of scavenging reagents to improve yield and purity (Gregg et al., 2007). Drev et al. (2014) explored regioselective synthesis techniques to achieve 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the tunability of N-alkylation depending on the carboxy function (Drev et al., 2014).
Molecular Structure Analysis
The structural analysis of pyrazolo[1,5-a]pyrimidines reveals a planar core with potential for various functional modifications. The crystal structure studies provide insight into the molecule's geometry, hydrogen bonding patterns, and potential interactions. For instance, Portilla et al. (2006) described the hydrogen-bonded chain of rings in specific pyrazolo[1,5-a]pyrimidine derivatives, highlighting the importance of molecular geometry in determining the compound's physical and chemical properties (Portilla et al., 2006).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines participate in various chemical reactions, leading to a broad range of derivatives with unique properties. Abdelhamid and Gomha (2013) highlighted the condensation reactions with heterocyclic amines and other compounds to produce novel derivatives, illustrating the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in synthesizing diverse chemical entities (Abdelhamid & Gomha, 2013).
properties
IUPAC Name |
(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-11-15(14-7-3-2-4-8-14)19-17-12-16(20-22(13)17)18(23)21-9-5-6-10-21/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPPEAAQEOKRFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)N3CCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)(pyrrolidin-1-yl)methanone |
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